molecular formula C29H27ClN4O6 B14121131 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B14121131
M. Wt: 563.0 g/mol
InChI Key: GMFDTZNXKMBYLJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a chlorophenyl group, and a tetrahydroquinazolinyl butanamide structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves multiple steps, including the formation of intermediates and their subsequent reactions. One common method involves the diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is unique due to its specific structural features, such as the combination of benzodioxole, chlorophenyl, and tetrahydroquinazolinyl butanamide moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H27ClN4O6

Molecular Weight

563.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H27ClN4O6/c30-22-8-3-1-6-20(22)16-32-27(36)17-34-23-9-4-2-7-21(23)28(37)33(29(34)38)13-5-10-26(35)31-15-19-11-12-24-25(14-19)40-18-39-24/h1-4,6-9,11-12,14H,5,10,13,15-18H2,(H,31,35)(H,32,36)

InChI Key

GMFDTZNXKMBYLJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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